6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-oxo-1-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O7/c1-24-12-6-11(7-13(25-2)16(12)26-3)18-14(20)9-19-8-10(17(22)23)4-5-15(19)21/h4-8H,9H2,1-3H3,(H,18,20)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWCJYGINDLGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=C(C=CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core, which can be synthesized via the Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, converting it to a pyridine derivative.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with a dihydropyridine core can interact with calcium channels, influencing cellular calcium levels. The trimethoxyphenyl group may enhance binding affinity and specificity for certain targets, such as enzymes or receptors involved in signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Dihydropyridine Core
Ethyl 6-Oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (CAS 194673-13-7)
- Structural Differences: Replaces the 3,4,5-trimethoxyphenylaminoethyl group with a trifluoromethyl (-CF₃) substituent at position 2 and an ethyl ester at position 3.
- Impact on Properties: The electron-withdrawing -CF₃ group increases lipophilicity (higher LogP) compared to the electron-donating trimethoxyphenyl group. The ethyl ester (vs.
- Similarity Score : 0.88 (based on core dihydropyridine structure) .
6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic Acid (CAS 77837-08-2)
- Structural Differences: Substitutes the trimethoxyphenylaminoethyl group with a simple phenyl ring at position 1.
- Lower molecular weight (279.25 g/mol vs. ~423 g/mol for the target compound) may improve pharmacokinetic properties like absorption .
- Similarity Score : 0.63 .
1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid (CAS 1280662-44-3)
- Structural Differences : Features a 3-iodophenyl group at position 1.
- Iodine’s polarizability could enhance halogen bonding in target interactions .
Positional Isomerism and Functional Group Modifications
6-Oxo-1,6-dihydropyridine-2-carboxylic Acid (CAS 19621-92-2)
- Structural Differences : Carboxylic acid group at position 2 instead of position 3.
- Impact on Properties :
2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic Acid (CAS 1203544-08-4)
- Structural Differences : Trifluoroethyl group at position 1 and carboxylic acid at position 4.
- Similarity Score: 0.85 .
Key Comparative Data Table
| Compound Name (CAS) | Molecular Weight | Key Substituents | Similarity Score | Notable Properties |
|---|---|---|---|---|
| Target Compound | ~423 g/mol* | 3,4,5-Trimethoxyphenylaminoethyl | N/A | High electron density; potential tubulin binding |
| Ethyl 6-Oxo-2-(trifluoromethyl)-3-carboxylate (194673-13-7) | 279.22 g/mol | -CF₃, ethyl ester | 0.88 | Enhanced lipophilicity; prodrug potential |
| 6-Oxo-1-phenyl-3-carboxylic Acid (77837-08-2) | 279.25 g/mol | Phenyl | 0.63 | Simplified structure; improved solubility |
| 1-(3-Iodophenyl)-6-oxo-3-carboxylic Acid (1280662-44-3) | 341.10 g/mol | 3-Iodophenyl | N/A | Halogen bonding capability |
| 6-Oxo-1,6-dihydropyridine-2-carboxylic Acid (19621-92-2) | 155.11 g/mol | Carboxylic acid at position 2 | 0.80 | Altered binding geometry |
*Estimated based on analogous structures in evidence.
Biological Activity
6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound based on various studies and findings.
Synthesis
The compound can be synthesized through multi-step organic reactions involving dihydropyridine derivatives. The synthetic pathways often include the formation of the dihydropyridine core followed by functionalization to introduce carboxylic acid and amine groups. Notably, the presence of trimethoxyphenyl moieties enhances the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of dihydropyridines exhibit significant antimicrobial properties. For instance, the introduction of carboxylic acid groups into the dihydropyridine structure has been shown to enhance antimicrobial activity against various pathogens. In a comparative study, compounds similar to this compound displayed increased efficacy against bacteria such as E. coli and S. aureus at concentrations as low as 4 μg/mL .
| Compound | Activity (MIC in μg/mL) | Target Pathogen |
|---|---|---|
| 9b | 4 | E. coli |
| 9d | 4 | S. aureus |
| 9k | 4 | F. oxysporum |
Anticancer Activity
The anticancer potential of related compounds has also been investigated. In vitro studies using MCF-7 breast cancer cell lines indicated that certain derivatives of dihydropyridines exhibit cytotoxic effects. The compounds were tested at varying concentrations, and results showed a dose-dependent reduction in cell viability, suggesting potential therapeutic applications in cancer treatment .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in microbial and cancer cells. For instance, some studies suggest that these compounds may act as inhibitors for enzymes involved in microbial metabolism or cancer cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various dihydropyridine derivatives found that those with carboxylic acid substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of structural modifications in improving bioactivity .
Case Study 2: Anticancer Activity
In a controlled laboratory environment, compounds similar to this compound were tested against MCF-7 cells. The results indicated that at specific concentrations (10 μM), there was a significant decrease in cell viability (up to 70% compared to control), highlighting its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and what critical reaction conditions ensure high purity?
The synthesis involves multi-step reactions, including:
- Amide coupling : Use coupling agents like EDCI or DCC to link the trimethoxyphenylamine moiety to the pyridone core. Solvents such as DMF or dichloromethane at 0–25°C minimize side reactions .
- Cyclization : Catalysts like palladium or copper in toluene/DMF under reflux promote ring closure (analogous to methods for structurally related compounds) .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) achieves >95% purity .
Q. Which spectroscopic techniques are essential for structural validation?
A combination of methods is required:
- ¹H/¹³C NMR : Confirm proton environments (e.g., δ 3.8 ppm for OCH₃ groups) and carbonyl carbons (δ 165–175 ppm) .
- FT-IR : Identify characteristic stretches (amide I band ~1650 cm⁻¹, carboxylic acid O-H ~2500–3000 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns .
Q. How should researchers handle this compound to maintain stability during experiments?
- Storage : Use amber vials at -20°C under nitrogen for long-term stability. Short-term storage at 2–8°C is acceptable for daily use .
- Handling : Conduct reactions under inert atmosphere (N₂/Ar) with anhydrous solvents. Use nitrile gloves and face shields to prevent hydrolysis or exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational NMR data?
- Dynamic effects : Perform variable-temperature NMR to detect tautomerism (e.g., keto-enol equilibria).
- 2D NMR (HSQC/HMBC) : Map scalar coupling networks to confirm connectivity .
- Cross-validation : Compare with X-ray crystallography or solid-state NMR data if available .
Q. What strategies improve synthetic scalability while maintaining regioselectivity?
- Flow chemistry : Enhances heat/mass transfer during cyclization, reducing side products .
- Microwave-assisted synthesis : Accelerates reaction rates (80–120°C, 20–40 min) with higher yields .
- Protecting groups : Temporarily block the carboxylic acid (e.g., as a tert-butyl ester) to prevent decarboxylation .
Q. How can computational modeling predict biological interactions, and what experimental validation is needed?
- Molecular docking : Use AutoDock Vina to screen against enzyme targets (e.g., kinases). Focus on hydrogen bonding between the trimethoxyphenyl group and catalytic residues .
- Validation :
- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., KD values).
- Enzymatic assays : Determine IC₅₀ values to confirm inhibitory activity .
Contradictions in Evidence
- Storage conditions : recommends 2–8°C, while suggests room temperature under nitrogen. Researchers should test stability under both conditions for their specific batch .
- Catalyst selection : Palladium () vs. zinc (hypothetical extrapolation) for cyclization—systematic screening is advised to optimize yields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
